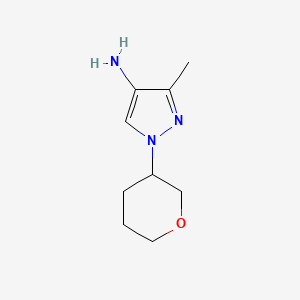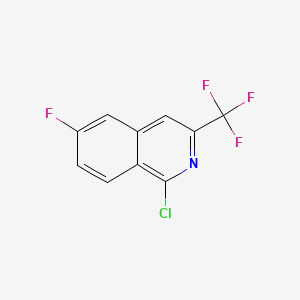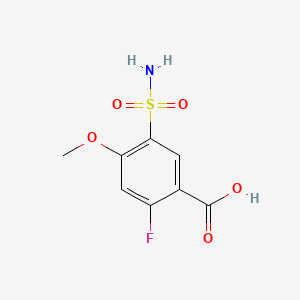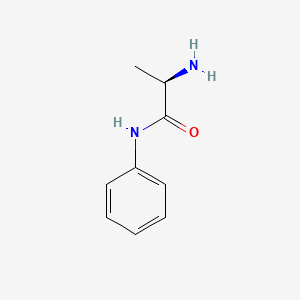
1-(2-Bromo-3-methylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylbenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines, although it has inherent challenges.
Another method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum triflate (La(OTf)3), which proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Bromo-3-methylbenzyl)azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products:
Oxidation: N-benzhydryl isoxazolidine derivatives.
Reduction: Corresponding amines.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
1-(2-Bromo-3-methylbenzyl)azetidine has several scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Bromo-3-methylbenzyl)azetidine involves its reactivity due to the significant ring strain of the azetidine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Bromo-3-methylbenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
1-[(2-bromo-3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-4-2-5-10(11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |
InChIキー |
JKHZJADGYUALNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN2CCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)











